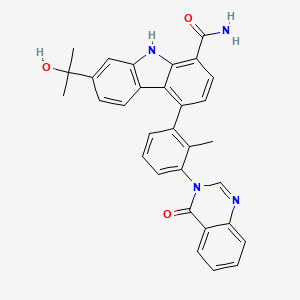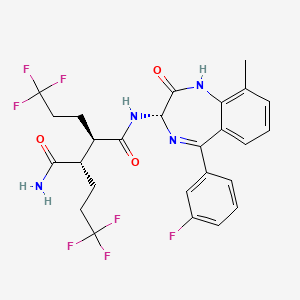
BRD3308
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD3308 is a highly selective inhibitor of histone deacetylase 3 (HDAC3). It has shown significant potential in various scientific research applications, particularly in the fields of virology and endocrinology. The compound is known for its ability to activate HIV-1 transcription and disrupt HIV-1 latency, as well as its role in protecting pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress .
Wissenschaftliche Forschungsanwendungen
BRD3308 has a wide range of scientific research applications, including:
Endocrinology: The compound protects pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release.
Epigenetics: As an HDAC3 inhibitor, this compound is used in studies related to gene expression regulation and epigenetic modifications.
Wirkmechanismus
Mode of Action
BRD3308 interacts with HDAC3, inhibiting its activity and leading to changes in gene expression. This inhibition results in the induction of genes that are normally repressed by the HDAC3-containing BCL6 onco-repressor complex . This includes genes such as CDKN1A , which plays a crucial role in cell cycle regulation.
Biochemical Pathways
The inhibition of HDAC3 by this compound affects several biochemical pathways. It reverses the aberrant epigenetic programming caused by CREBBP mutations, which are highly recurrent in B-cell lymphomas . This results in the induction of BCL6 target genes such as CDKN1A . Additionally, it leads to the restoration of immune surveillance due to the induction of BCL6-repressed IFN pathway and antigen-presenting genes .
Pharmacokinetics
It has been shown to be effective in in vivo studies, suggesting that it has suitable bioavailability . For instance, it has been shown to reduce hyperglycemia and increase insulin secretion in a rat model of type 2 diabetes when administered intraperitoneally .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of tumor-infiltrating lymphocytes enhances the ability of this compound to kill DLBCL cells . Additionally, the compound’s efficacy can be influenced by the presence of other drugs. For example, it has been shown to synergize with PD-L1 blockade in a syngeneic model in vivo .
Biochemische Analyse
Biochemical Properties
BRD3308 interacts with HDAC3, exhibiting 23-fold selectivity for HDAC3 over HDAC1 (IC50 of 1.26 μM) or HDAC2 (IC50 of 1.34 μM) . This interaction plays a significant role in the compound’s biochemical properties.
Cellular Effects
This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release . It also activates HIV-1 transcription and disrupts HIV-1 latency .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with HDAC3. It inhibits HDAC3, leading to changes in gene expression . This inhibition can result in the suppression of apoptosis and the increase of functional insulin release .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, particularly in the suppression of apoptosis and the increase of insulin release .
Dosage Effects in Animal Models
In a rat model of type 2 diabetes, this compound (5 mg/kg; intraperitoneal injection; every second day) reduced hyperglycemia and increased insulin secretion . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Given its interaction with HDAC3, it is likely involved in pathways related to histone deacetylation .
Subcellular Localization
Given its interaction with HDAC3, it is likely localized in the nucleus where HDAC3 is typically found .
Vorbereitungsmethoden
Die Synthese von BRD3308 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Einführung funktioneller Gruppen: Spezifische funktionelle Gruppen, wie die Acetamido- und Aminogruppen, werden durch selektive Reaktionen eingeführt.
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren mit Optimierung für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
BRD3308 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Acetamido-Gruppen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Endokrinologie: Die Verbindung schützt pankreatische Betazellen vor Apoptose, die durch entzündungsfördernde Zytokine oder Glukolipotoxizität induziert wird, und erhöht die funktionelle Insulinsekretion.
Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch die Hemmung der Histon-Deacetylase 3 (HDAC3). Durch die Hemmung von HDAC3 verhindert this compound die Deacetylierung von Histonproteinen, was zu einer offenen Chromatinstruktur und erhöhter Genexpression führt. Dieser Mechanismus ist besonders wichtig bei der Aktivierung der HIV-1-Transkription und dem Schutz von pankreatischen Betazellen. Zu den beteiligten molekularen Zielen gehören HDAC3 und verschiedene Transkriptionsfaktoren, die die Genexpression regulieren .
Vergleich Mit ähnlichen Verbindungen
BRD3308 ist einzigartig in seiner hohen Selektivität für HDAC3 gegenüber anderen Histon-Deacetylasen, wie HDAC1 und HDAC2. Diese Selektivität ist entscheidend für seine spezifischen Wirkungen auf die HIV-1-Transkription und den Schutz von pankreatischen Betazellen. Ähnliche Verbindungen umfassen:
SAHA (Vorinostat): Ein breitspektriger HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird, mit geringerer Spezifität für HDAC3.
This compound zeichnet sich durch seine hohe Selektivität für HDAC3 aus, was es zu einem wertvollen Werkzeug für spezifische Forschungsanwendungen macht, bei denen eine gezielte Hemmung von HDAC3 gewünscht ist .
Eigenschaften
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BRD3308?
A: this compound acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, this compound can alter gene expression patterns. [, ]
Q2: How does selective HDAC3 inhibition by this compound compare to broader-spectrum HDAC inhibitors?
A: Research suggests that this compound, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that this compound effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []
Q3: How does this compound impact pancreatic β-cells in the context of diabetes?
A: In preclinical models of type 1 diabetes, this compound demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, this compound treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []
Q4: Beyond diabetes, what other therapeutic applications are being explored for this compound?
A: this compound is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that this compound can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that this compound could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.
Q5: Are there any studies exploring the combination of this compound with other therapies?
A: Yes, this compound is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, this compound resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)

![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)


![(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606279.png)


![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
